molecular formula C23H23N3O4 B7645723 (4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

Cat. No. B7645723
M. Wt: 405.4 g/mol
InChI Key: YUJQKVNXBIZHIA-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone exerts its effects by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, this compound has also been shown to have potential effects on other neurotransmitters such as serotonin and norepinephrine. This compound has also been shown to have potential antioxidant properties, which may contribute to its potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects on other neurotransmitters and physiological systems.

Future Directions

There are several potential future directions for research on (4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of interest is its potential anti-cancer properties, which may lead to the development of new cancer treatments. Further studies are also needed to fully understand the effects of this compound on other neurotransmitters and physiological systems, as well as its potential toxicity and side effects.

Synthesis Methods

(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 4-(naphthalen-1-ylmethyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in scientific research. It has been found to be a potent inhibitor of the dopamine transporter, making it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer research.

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-30-22-10-9-18(15-21(22)26(28)29)23(27)25-13-11-24(12-14-25)16-19-7-4-6-17-5-2-3-8-20(17)19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQKVNXBIZHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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